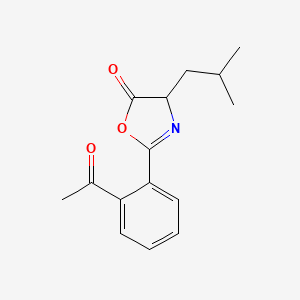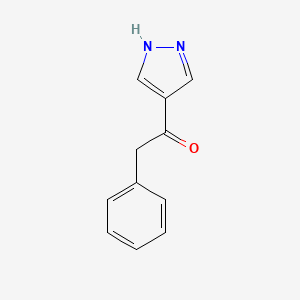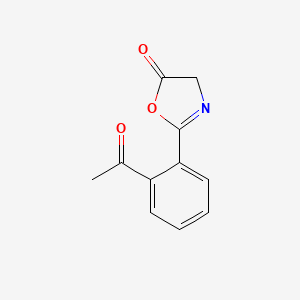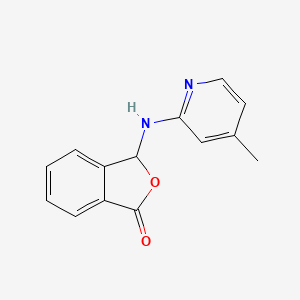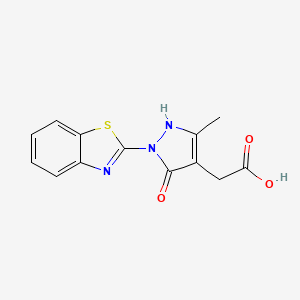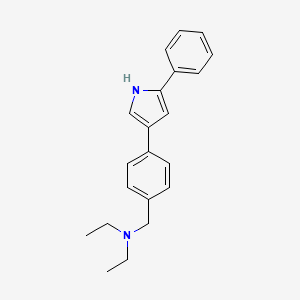
Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine is a synthetic organic compound that belongs to the class of substituted pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the pyrrole ring, which is further connected to an ethanamine moiety through a benzyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Formation of the Benzyl Linkage: The benzyl linkage is formed by reacting the phenyl-substituted pyrrole with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethanamine Moiety: Finally, the ethanamine moiety is introduced through a reductive amination reaction using ethylamine and sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the benzyl linkage or the ethanamine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine derivatives with reduced functional groups.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
類似化合物との比較
- N-Methyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)methanamine
- N-Propyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)propanamine
- N-Butyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)butanamine
Comparison:
- Structural Differences: The primary difference lies in the alkyl chain length attached to the nitrogen atom. N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine has an ethyl group, while the similar compounds have methyl, propyl, or butyl groups.
- Chemical Properties: These structural differences can lead to variations in solubility, reactivity, and biological activity.
- Biological Activity: The length of the alkyl chain can influence the compound’s ability to interact with biological targets, potentially altering its pharmacological profile.
特性
CAS番号 |
862201-36-3 |
|---|---|
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC名 |
N-ethyl-N-[[4-(5-phenyl-1H-pyrrol-3-yl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C21H24N2/c1-3-23(4-2)16-17-10-12-18(13-11-17)20-14-21(22-15-20)19-8-6-5-7-9-19/h5-15,22H,3-4,16H2,1-2H3 |
InChIキー |
CHQRCFHPHPHSFB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


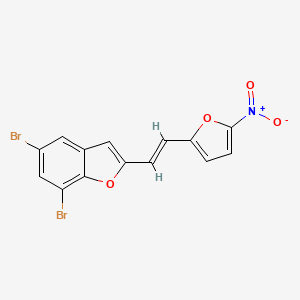


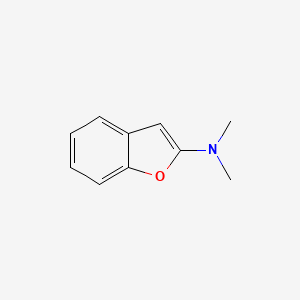
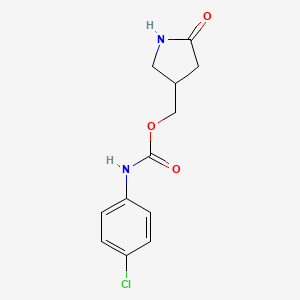
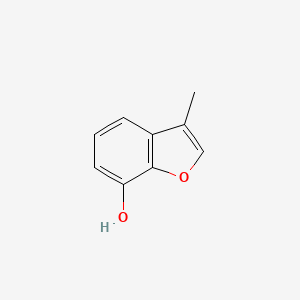

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
